molecular formula C12H15Br B14420741 1-(4-Bromobutyl)-2-ethenylbenzene CAS No. 83729-54-8

1-(4-Bromobutyl)-2-ethenylbenzene

Cat. No.: B14420741
CAS No.: 83729-54-8
M. Wt: 239.15 g/mol
InChI Key: CCRVLYVLOUAXNZ-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-ethenylbenzene is an organic compound characterized by a benzene ring substituted with a 4-bromobutyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-ethenylbenzene can be synthesized through a multi-step process. One common method involves the bromination of butylbenzene to introduce the bromine atom at the desired position. This is followed by a Heck reaction to introduce the ethenyl group. The reaction conditions typically involve the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromobutyl)-2-ethenylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a building block in drug design and synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromobutyl)-2-ethenylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 mechanism. In oxidation reactions, the ethenyl group is converted to an epoxide or diol via electrophilic addition .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-(4-Bromobutyl)-2-ethenylbenzene can be compared with other similar compounds such as:

Uniqueness: The presence of both a bromobutyl and an ethenyl group in this compound provides unique reactivity and versatility in organic synthesis, making it a valuable compound for various applications .

Properties

CAS No.

83729-54-8

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

1-(4-bromobutyl)-2-ethenylbenzene

InChI

InChI=1S/C12H15Br/c1-2-11-7-3-4-8-12(11)9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2

InChI Key

CCRVLYVLOUAXNZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CCCCBr

Origin of Product

United States

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